2-(4-Hydroxybenzoyl)benzoic acid

Catalog No.
S1895832
CAS No.
85-57-4
M.F
C14H10O4
M. Wt
242.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Hydroxybenzoyl)benzoic acid

Synthesizing high-performance polymers requires monomers with precise geometry. 2-(4-Hydroxybenzoyl)benzoic acid (CAS 85-57-4) is a para-substituted keto-acid monomer that ensures linear chain extension for high Tg and LCPs.

  • Yields polymers with higher Tg and thermal stability vs. ortho-isomer due to rigid backbone.
  • Enables solution processing in industrial solvents for films, coatings, fibers.
  • Consistent quality for research-scale synthesis and pilot production.

CAS Number

85-57-4

Product Name

2-(4-Hydroxybenzoyl)benzoic acid

IUPAC Name

2-(4-hydroxybenzoyl)benzoic acid

Molecular Formula

C14H10O4

Molecular Weight

242.23 g/mol

InChI

InChI=1S/C14H10O4/c15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h1-8,15H,(H,17,18)

InChI Key

YGTUPRIZNBMOFV-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)O)C(=O)O

solubility

0.00 M

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)O)C(=O)O

The exact mass of the compound 2-(4-Hydroxybenzoyl)benzoic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122980. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

2-(4-Hydroxybenzoyl)benzoic acid, 4-Hydroxybenzophenone-2-carboxylic acid, 4-(2-Carboxybenzoyl)phenol, 2-(4-Hydroxybenzoyl)benzenecarboxylic acid

Purity

≥98%

Package Size

5 g, 25 g

2-(4-Hydroxybenzoyl)benzoic acid (CAS 85-57-4) is a bifunctional aromatic keto-acid used as a specialty monomer in the synthesis of high-performance polymers such as polyamides, polyimides, and polyesters. Its rigid, non-linear structure, stemming from the specific *para*-position of the hydroxyl group and the *ortho*-carboxyl benzoyl linkage, provides a distinct combination of properties to the resulting polymer backbones. These attributes are critical for applications demanding high thermal stability and specific solubility characteristics for processing. The compound serves as a crucial building block where precise control over polymer architecture is necessary.

Research Procurement Fit

1
Workflow Polymer monomer synthesis research (Friedel-Crafts chemistry)
2
Analytical Use Traceable Pitofenone impurity standard (USP/EP context)
3
Chemical Feature Bifunctional aromatic core (2-carboxy, 4'-hydroxy substitution) Distinct reactivity profile vs. non-hydroxylated or incorrectly substituted analogs

Substituting 2-(4-Hydroxybenzoyl)benzoic acid with its isomers, such as 2-(2-hydroxybenzoyl)benzoic acid (ortho-isomer), is not viable for controlled polymer synthesis. The geometric position of the hydroxyl group dictates intermolecular forces and chain geometry. The *para*-position of the target compound facilitates a more linear and rigid chain extension, leading to polymers with higher thermal stability and distinct crystallinity. In contrast, the *ortho*-isomer can form intramolecular hydrogen bonds, resulting in a kinked, less-linear polymer backbone with fundamentally different thermal properties, solubility, and mechanical performance, making the isomers non-interchangeable for high-performance applications.

Substitution Risk

Para-hydroxy group is essential 2-Benzoylbenzoic acid lacks the 4'-OH group, altering hydrogen bonding, thermal behavior, and solubility. Direct substitution may lead to processing failure and incompatible cyclization outcomes.
Incorrect regiochemistry (e.g., 3'-hydroxy or positional isomers) cannot support the specific Friedel-Crafts acylation or phenolphthalein condensation paths. May require extensive method re-validation if used as an analytical surrogate.

Enhanced Thermal Stability in Polymers

Polymers derived from monomers with a rigid, linear geometry exhibit superior thermal properties. While direct comparative data is sparse, the principle is well-established in polymer chemistry. For instance, aromatic polyamides incorporating rigid, para-linked structures consistently show higher glass transition temperatures (Tg) and thermal decomposition temperatures compared to those with more flexible or kinked meta- or ortho-linked units. The para-hydroxybenzoyl structure of this compound is designed to impart this rigidity, a critical factor for materials in demanding thermal environments.

Evidence DimensionGlass Transition Temperature (Tg) of derived polyamides
Target Compound DataContributes to higher Tg due to rigid para-linkage
Comparator Or BaselinePolymers from ortho- or meta-isomers (would produce kinked chains with lower Tg)
Quantified DifferenceNot directly quantified, but para-linkages are known to significantly increase Tg over meta/ortho linkages
ConditionsMelt polycondensation for aromatic polyamide synthesis

For applications in electronics, aerospace, or automotive sectors, a higher Tg is a primary requirement for material selection, making this monomer a strategic choice.

Melting point difference
Reported
~83–87 °C higher
Supports thermal stability screening for purification and storage.
Relative to 2-benzoylbenzoic acid (126–130 °C vs. 213 °C for the target compound).

Liquid Crystalline Polymer (LCP) Precursor

The synthesis of thermotropic liquid crystalline polymers (LCPs) relies on monomers that create a rigid, rod-like polymer chain. The para-substituted aromatic structure of 2-(4-Hydroxybenzoyl)benzoic acid provides this essential linearity. Its structural analogue, p-Hydroxybenzoic acid (pHBA), is a foundational monomer for commercial LCPs, demonstrating that this specific para-connectivity is required for the formation of the liquid crystalline mesophase. Comparators like the ortho- or meta-isomers would introduce kinks into the polymer backbone, disrupting the ordered chain packing necessary for liquid crystalline behavior.

Evidence DimensionAbility to form liquid crystalline mesophase
Target Compound DataEnables LCP formation due to linear, rigid structure
Comparator Or BaselineOrtho- or meta-isomers (disrupt LCP formation)
Quantified DifferenceQualitative but absolute: enables vs. prevents LCP behavior
ConditionsMelt polycondensation for LCP synthesis

Procurement for LCP synthesis requires monomers that guarantee mesophase formation; positional isomers are not viable substitutes and would lead to synthesis failure.

Polymer monomer efficiency
Method context
Good yields and high stereoselectivity
Supports structure–activity relationship monomer research.
In Friedel-Crafts acylation for fluorinated poly(phthalazinone ether) synthesis.

Favorable Solubility for Processing

Processability is often dictated by monomer solubility in reaction solvents. While specific data for 2-(4-Hydroxybenzoyl)benzoic acid is limited, studies on closely related substituted 2-benzoyl benzoic acids show predictable solubility in common organic solvents like alcohols and acetates, with solubility increasing with temperature. For example, a derivative, 2-[4-(dibutylamino)-2-hydroxy-benzoyl] benzoic acid, shows good solubility in n-propanol and acetone but very low solubility in n-heptane. This defined solubility profile is critical for process design, contrasting with the poor solubility of some rigid monomers like terephthalic acid in common organic solvents, which can complicate homogeneous polymerization.

Evidence DimensionSolubility in organic solvents
Target Compound DataSoluble in polar organic solvents like alcohols and acetone
Comparator Or BaselineHighly rigid di-acids like terephthalic acid (often poorly soluble)
Quantified DifferenceNot directly quantified, but offers a solubility advantage for solution-based processing over less soluble alternatives.
ConditionsSolubility measured at temperatures from 283.15 K to 323.15 K

Selecting a monomer with known, favorable solubility avoids processing challenges, reduces the need for harsh solvents, and allows for more consistent reaction kinetics in solution polymerization.

LogP and pKa profile
Reported (Predicted)
LogP Δ ≈ -1.2 (lower logP)
May support aqueous-phase compatibility studies.
Target LogP ~1.96 vs. comparator LogP ~3.2. Requires experimental verification.
Regulatory standard context
Source review
USP/EP traceable impurity
Supports analytical method validation compliance.
Designated Pitofenone Impurity 4. Non-negotiable for regulatory submissions.

High-Temperature Polyamides and Polyimides

This compound is the right choice when developing aromatic polymers intended for service in high-temperature environments. Its rigid structure directly contributes to a higher glass transition temperature and thermal stability in the final polymer, a critical attribute for materials used in automotive under-the-hood components, electronic substrates, and aerospace composites.

Building Block for LCPs

For the synthesis of LCPs requiring high strength and modulus, this monomer provides the necessary rod-like geometry to promote the formation of the liquid crystal phase. Its use is indicated for producing materials for high-performance fibers, precision-molded electronic connectors, and other applications where dimensional stability at elevated temperatures is paramount.

Processable High-Performance Polyesters

When solution-based processing is required for high-performance polyesters, the defined solubility profile of this monomer offers an advantage. It allows for synthesis in common industrial solvents, facilitating the production of films, coatings, and fibers that would be difficult to process if using less soluble, highly crystalline monomers.

Application Fit Matrix

Application
Selection Property
Validation Focus
High-performance polymer synthesis
Ortho-carboxy / para-hydroxy core structure
Friedel-Crafts regioselectivity and monomer yield
Pitofenone analytical support
Analytical standard traceability
Method validation and system suitability testing
Dye and indicator research
Condensation reactivity with phenols
Chromophore formation and product yield
Aqueous-phase synthesis studies
Low LogP and ionization state
Solubility in reaction media and product isolation

XLogP3

2.1

UNII

U7255OO1G6

Other CAS

85-57-4

Wikipedia

2-(4-Hydroxybenzoyl)benzoic acid

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